molecular formula C12H10N2O4 B2898812 N-(1,2-oxazol-4-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1396867-70-1

N-(1,2-oxazol-4-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2898812
CAS No.: 1396867-70-1
M. Wt: 246.222
InChI Key: MMMSTCSFAMPANO-UHFFFAOYSA-N
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Description

N-(1,2-oxazol-4-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features both oxazole and benzodioxine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural characteristics and potential biological activities.

Mechanism of Action

Target of Action

The compound N-(1,2-oxazol-4-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, primarily targets the Bile acid receptor . This receptor plays a crucial role in maintaining bile acid homeostasis, lipid metabolism, and energy expenditure.

Mode of Action

The compound acts as an agonist to the Bile acid receptor . By binding to this receptor, it triggers a series of biochemical reactions that lead to changes in the cell’s function and behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-oxazol-4-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the benzodioxine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring. This is followed by the coupling of the oxazole derivative with a benzodioxine precursor under conditions that facilitate the formation of the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-oxazol-4-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the oxazole or benzodioxine rings.

    Substitution: Various substitution reactions can be performed on the oxazole or benzodioxine rings to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to a variety of substituted derivatives.

Scientific Research Applications

N-(1,2-oxazol-4-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.

    Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Uniqueness

N-(1,2-oxazol-4-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to the presence of both oxazole and benzodioxine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(1,2-oxazol-4-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c15-12(14-8-5-13-17-6-8)11-7-16-9-3-1-2-4-10(9)18-11/h1-6,11H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMSTCSFAMPANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CON=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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